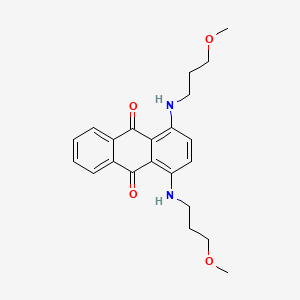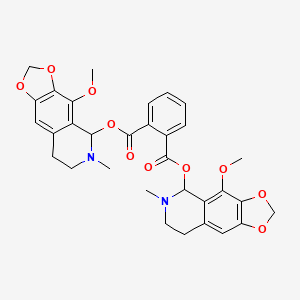
4-Cyclohexylmorpholinium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclohexylmorpholinium chloride is a chemical compound with the molecular formula C10H20ClNO It is a morpholinium salt where the morpholine ring is substituted with a cyclohexyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexylmorpholinium chloride typically involves the reaction of cyclohexylamine with morpholine in the presence of hydrochloric acid. The reaction proceeds as follows:
- Cyclohexylamine is reacted with morpholine to form 4-cyclohexylmorpholine.
- The resulting 4-cyclohexylmorpholine is then treated with hydrochloric acid to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Cyclohexylmorpholinium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The chloride ion can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as alkoxides, thiolates, or amines can be used under mild conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary amines derived from the reduction of the morpholinium ring.
Substitution: Various substituted morpholinium salts depending on the nucleophile used.
Scientific Research Applications
4-Cyclohexylmorpholinium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the formulation of specialty chemicals and as an intermediate in the production of other compounds.
Mechanism of Action
The mechanism of action of 4-Cyclohexylmorpholinium chloride involves its interaction with specific molecular targets and pathways. The compound can act as a modulator of ion channels and receptors, influencing cellular processes such as signal transduction and membrane transport. Its effects are mediated through the binding to specific sites on proteins and altering their activity.
Comparison with Similar Compounds
Similar Compounds
4-Cyclohexylmorpholine: A precursor to 4-Cyclohexylmorpholinium chloride.
Morpholine: The parent compound of the morpholinium family.
Cyclohexylamine: A key reactant in the synthesis of this compound.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
CAS No. |
85117-89-1 |
|---|---|
Molecular Formula |
C10H20ClNO |
Molecular Weight |
205.72 g/mol |
IUPAC Name |
4-cyclohexylmorpholine;hydrochloride |
InChI |
InChI=1S/C10H19NO.ClH/c1-2-4-10(5-3-1)11-6-8-12-9-7-11;/h10H,1-9H2;1H |
InChI Key |
GWOOEHDVLTWVQG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2CCOCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


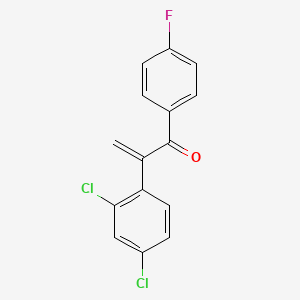
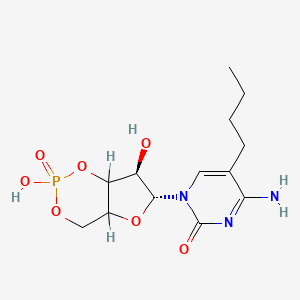
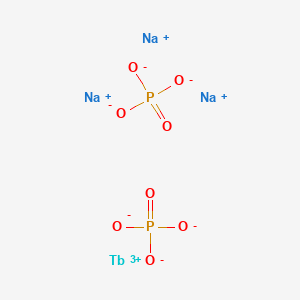

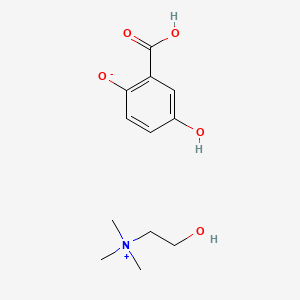
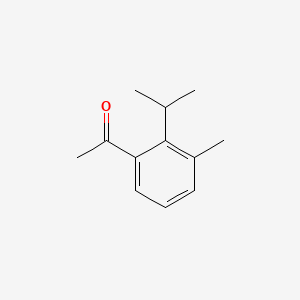
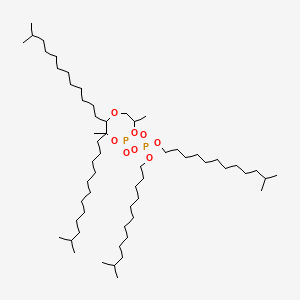
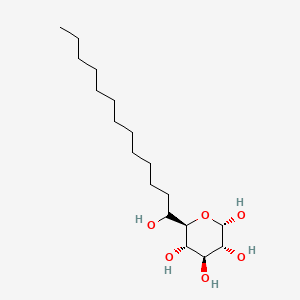

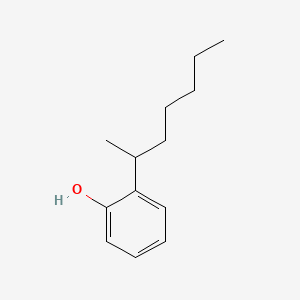
![Triethoxy[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane](/img/structure/B12662389.png)

